molecular formula C8H9Cl2NO3 B12528582 2,2-Dichloroacetic acid;3-methoxypyridine CAS No. 675840-07-0

2,2-Dichloroacetic acid;3-methoxypyridine

Cat. No.: B12528582
CAS No.: 675840-07-0
M. Wt: 238.06 g/mol
InChI Key: MMWBAAGRNPJXCB-UHFFFAOYSA-N
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Description

2,2-Dichloroacetic acid;3-methoxypyridine is a chemical compound with the molecular formula C8H9Cl2NO3 It is a combination of two distinct chemical entities: 2,2-Dichloroacetic acid and 3-methoxypyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroacetic acid;3-methoxypyridine typically involves the reaction of 2,2-Dichloroacetic acid with 3-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity of the product. The reaction parameters are carefully monitored and controlled to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroacetic acid;3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,2-Dichloroacetic acid;3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloroacetic acid;3-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, 2,2-Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. This inhibition can alter metabolic pathways and affect cellular functions . The exact mechanism of action of the combined compound is still under investigation and may involve multiple targets and pathways .

Comparison with Similar Compounds

2,2-Dichloroacetic acid;3-methoxypyridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

675840-07-0

Molecular Formula

C8H9Cl2NO3

Molecular Weight

238.06 g/mol

IUPAC Name

2,2-dichloroacetic acid;3-methoxypyridine

InChI

InChI=1S/C6H7NO.C2H2Cl2O2/c1-8-6-3-2-4-7-5-6;3-1(4)2(5)6/h2-5H,1H3;1H,(H,5,6)

InChI Key

MMWBAAGRNPJXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC=C1.C(C(=O)O)(Cl)Cl

Origin of Product

United States

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